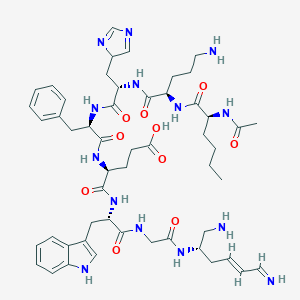
alpha-Msh-anopg amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Alpha-Msh-anopg amide, also known as this compound, is a useful research compound. Its molecular formula is C52H72N14O10 and its molecular weight is 1053.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Melanocyte-Stimulating Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ocular Immunomodulation
Alpha-MSH plays a crucial role in ocular immune privilege, which is essential for maintaining the health of the eye. Research indicates that alpha-MSH can modulate immune responses in the eye, potentially offering therapeutic benefits for conditions such as uveitis and other inflammatory ocular diseases.
- Mechanism of Action : Alpha-MSH interacts with melanocortin receptors (MCRs) in the eye, particularly MC1 and MC5, to exert immunosuppressive effects. This interaction can inhibit the infiltration of immune cells and reduce pro-inflammatory cytokine production .
- Case Study : In rodent models of experimental autoimmune uveitis (EAU), administration of alpha-MSH resulted in significant suppression of inflammation and preservation of retinal architecture compared to controls .
Anti-Inflammatory Effects
Alpha-MSH has demonstrated potent anti-inflammatory properties across various biological systems. It acts as a non-selective full agonist of multiple melanocortin receptors, which are involved in regulating inflammation.
- Applications : The peptide has been explored for treating conditions like septic shock and multiple sclerosis through its ability to modulate immune responses .
- Data Table: Anti-Inflammatory Efficacy
| Condition | Model Type | Treatment Method | Outcome |
|---|---|---|---|
| Uveitis | Rodent | Peptide Injection | Reduced inflammation and retinal damage |
| Septic Shock | Animal Model | Systemic Administration | Decreased mortality and inflammatory markers |
| Multiple Sclerosis | EAE Model | Gene Therapy | Suppressed disease progression |
Neuroprotective Effects
Alpha-MSH has shown potential neuroprotective effects, particularly in models of retinal degeneration.
- Mechanism : The peptide may promote photoreceptor survival through mechanisms involving MCR activation, leading to neurotrophic benefits .
- Case Study : In RCS rats (a model for retinal dystrophy), intravitreal injection of alpha-MSH analogs was found to retard photoreceptor loss significantly .
Potential in Glaucoma Treatment
Recent studies suggest that alpha-MSH could be effective in lowering intraocular pressure, a critical factor in glaucoma management.
- Application : Topical application of alpha-MSH has been shown to stimulate prostaglandin E2 (PGE2) production in ocular tissues, leading to reduced intraocular pressure .
- Data Table: Intraocular Pressure Reduction
| Treatment Method | Duration of Effect | Reduction in IOP (%) |
|---|---|---|
| Topical Alpha-MSH | Up to 6 hours | Significant reduction |
| Standard Antiglaucoma | Varies | Moderate reduction |
Regulatory T-cell Generation
Emerging research indicates that alpha-MSH may be utilized to manipulate immune cells ex vivo to create antigen-specific regulatory T-cells.
Properties
CAS No. |
116375-29-2 |
|---|---|
Molecular Formula |
C52H72N14O10 |
Molecular Weight |
1053.2 g/mol |
IUPAC Name |
(4S)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[2-[[(E,2S)-1-amino-6-iminohex-4-en-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C52H72N14O10/c1-3-4-17-39(60-32(2)67)48(72)62-40(19-12-23-54)49(73)66-44(26-36-29-56-31-59-36)52(76)64-42(24-33-13-6-5-7-14-33)51(75)63-41(20-21-46(69)70)50(74)65-43(25-34-28-57-38-18-9-8-16-37(34)38)47(71)58-30-45(68)61-35(27-55)15-10-11-22-53/h5-11,13-14,16,18,22,28-29,31,35-36,39-44,53,57H,3-4,12,15,17,19-21,23-27,30,54-55H2,1-2H3,(H,58,71)(H,60,67)(H,61,68)(H,62,72)(H,63,75)(H,64,76)(H,65,74)(H,66,73)(H,69,70)/b11-10+,53-22?/t35-,36?,39-,40+,41-,42+,43-,44-/m0/s1 |
InChI Key |
XJIWNRSYBJMLFC-UHCSGMPKSA-N |
SMILES |
CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC=CC=N)CN)NC(=O)C |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H](CCCN)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](C/C=C/C=N)CN)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CC=CC=N)CN)NC(=O)C |
sequence |
XXXFEWG |
Synonyms |
Ac-Nle(4)-Orn(5)-Phe(7)-Glu(8)-alpha-MSH(4-11)-NH2 alpha-MSH (4-11)amide, acetyl-4-norleucyl-5-ornithinyl-7-phenylalanyl-8-glutamic acid- alpha-MSH(4-11)NH2, Ac-Nl4(4)-Orn(5)-Phe(7)-Glu(8)- alpha-MSH-ANOPG amide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















